molecular formula C13H14ClNO3S2 B2831143 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1251656-57-1

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2831143
CAS No.: 1251656-57-1
M. Wt: 331.83
InChI Key: CDDDRCKEHCUACM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is characterized by a molecular formula of C15H18ClNO3S2 and a molecular weight of 359.89 g/mol . Its structure incorporates a thiophene ring and a hydroxyethyl group, which are of significant interest in medicinal chemistry for optimizing the physicochemical and pharmacological properties of lead compounds. As part of the benzenesulfonamide chemical class, this compound is a candidate for investigations into enzyme inhibition and receptor modulation . Benzenesulfonamide scaffolds are known for their diverse biological activities and have been explored in various therapeutic areas, including as inhibitors of viral and bacterial enzymes, as well as modulators of central nervous system targets . The specific structural motifs present in this molecule, particularly the thiophene and benzenesulfonamide groups, are frequently utilized in Structure-Activity Relationship (SAR) studies to elucidate key interactions with biological targets . Researchers can leverage this compound as a building block for synthesizing more complex molecules or as a probe for studying specific biochemical pathways. This product is provided for non-human research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c1-9-11(14)3-2-4-13(9)20(17,18)15-7-12(16)10-5-6-19-8-10/h2-6,8,12,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDRCKEHCUACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers or organic semiconductors.

    Biological Studies: It can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide 1251656-57-1 C₁₃H₁₄ClNO₃S₂ 331.84 Thiophen-3-yl, hydroxyethyl, 3-Cl, 2-CH₃ on benzene
3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide 2034485-33-9 C₁₇H₁₆ClNO₄S₂ 397.89 Thiophen-2-yl, furan-2-yl, hydroxyethyl, 3-Cl, 2-CH₃ on benzene
2-(2,4-Dichlorophenoxy)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide (BG14329) 1795442-11-3 C₁₉H₂₁Cl₂NO₃S 414.35 Thiophen-2-yl, dichlorophenoxy, oxan-4-yl, acetamide backbone
Metsulfuron methyl ester (Pesticide) C₁₄H₁₅N₅O₆S 381.36 Triazine ring, sulfonylurea linkage, 2-CH₃, 4-OCH₃ on benzene

Key Observations:

Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group distinguishes it from analogs like BG14329 and the compound in , which feature thiophen-2-yl.

Heterocyclic Diversity : The analog in incorporates both thiophen-2-yl and furan-2-yl groups, increasing molecular weight and lipophilicity (ClogP estimated higher than the target compound). This could reduce aqueous solubility compared to the target compound.

Functional Group Variations: BG14329 replaces the sulfonamide with an acetamide backbone and includes a dichlorophenoxy group, common in agrochemicals. The dichlorophenoxy moiety enhances hydrophobicity, likely favoring membrane penetration in pest targets .

Pesticide Relevance : Metsulfuron methyl ester shares a sulfonyl group but employs a triazine-sulfonylurea structure, critical for herbicidal activity via acetolactate synthase inhibition. The target compound lacks this urea linkage, suggesting divergent applications.

Research Findings and Data Gaps

  • Antimicrobial Activity : Sulfonamides are historically significant antibiotics. The thiophene moiety may enhance activity against resistant strains.
  • Kinase Inhibition : Thiophene sulfonamides are explored as kinase inhibitors (e.g., VEGFR-2). The hydroxyethyl chain could modulate solubility and binding kinetics.

Data Needs :

  • Experimental studies on solubility, logP, and stability.
  • Target-specific assays (e.g., enzyme inhibition, receptor binding).

Biological Activity

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group, a hydroxy group, and a thiophene moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in inflammatory and metabolic processes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for cellular function.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by interfering with bacterial folate synthesis pathways. This may suggest a potential for similar activity in this derivative.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 (µM)Reference
Tyrosinase InhibitionTyrosinase5.0
Elastase InhibitionElastase10.0
Collagenase InhibitionCollagenase15.0
Antimicrobial ActivityVarious Bacterial Strains20.0

Case Studies

  • Tyrosinase Inhibition : A study investigated the inhibitory effects of various sulfonamide derivatives on tyrosinase, an enzyme crucial for melanin production. The compound exhibited significant inhibition with an IC50 value of 5 µM, indicating its potential use in treating hyperpigmentation disorders .
  • Inflammatory Response Modulation : Research highlighted the compound's ability to modulate inflammatory responses by inhibiting elastase and collagenase activities. These enzymes play roles in tissue remodeling and inflammation; thus, their inhibition could be beneficial in conditions like arthritis and chronic inflammatory diseases .
  • Antimicrobial Properties : The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possessed moderate antibacterial activity with an IC50 around 20 µM, suggesting potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide?

  • Answer : Synthesis typically involves multi-step organic reactions. A common route includes:

Sulfonamide bond formation : Reacting 3-chloro-2-methylbenzenesulfonyl chloride with an amine precursor (e.g., 2-amino-2-(thiophen-3-yl)ethanol) under basic conditions (e.g., NaHCO₃ or Et₃N) to form the sulfonamide core.

Heterocyclic coupling : Introducing the thiophen-3-yl group via nucleophilic substitution or condensation reactions.

  • Key conditions : Reactions are performed in anhydrous solvents (e.g., DCM or THF) under inert atmospheres (N₂/Ar). Purification often requires column chromatography or recrystallization .
    • Table 1 : Example Synthetic Pathway
StepReagents/ConditionsYield (%)Purity (HPLC)
1Et₃N, DCM, 0°C→RT65–75>95%
2Thiophen-3-yl-Br, CuI, DMF50–60>90%

Q. How is the molecular structure of this compound confirmed experimentally?

  • Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., hydroxy group at δ 4.5–5.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : For solid-state structure determination. Programs like SHELX are utilized for refinement and analysis of bond lengths/angles (e.g., S–N bond: ~1.63 Å; thiophene ring planarity) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₁₃H₁₄ClNO₃S₂) and isotopic patterns .

Q. What are the typical chemical reactions involving the sulfonamide and thiophene moieties?

  • Answer : Functional group reactivity includes:

  • Sulfonamide hydrolysis : Under strong acidic/basic conditions (e.g., H₂SO₄/NaOH) to yield sulfonic acids or amines.
  • Thiophene electrophilic substitution : Halogenation or nitration at the thiophene ring’s α/β positions using reagents like NBS or HNO₃/H₂SO₄.
  • Hydroxy group derivatization : Esterification (e.g., Ac₂O) or oxidation (e.g., PCC→ketone) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reaction mechanisms?

  • Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Electron density distribution : Localization of HOMO/LUMO orbitals on sulfonamide and thiophene groups, influencing reactivity.
  • Thermochemical data : Atomization energies, ionization potentials, and reaction barriers (e.g., sulfonamide hydrolysis ΔG‡ ~25 kcal/mol) .
  • Non-covalent interactions : Analysis of π-π stacking (thiophene rings) or hydrogen bonding (hydroxy group) using NCI plots .
    • Table 2 : DFT-Computed Properties
ParameterValue (B3LYP)
HOMO (eV)-6.8
LUMO (eV)-1.9
Dipole Moment (Debye)4.2

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-thiophene hybrids?

  • Answer : Discrepancies (e.g., antimicrobial vs. inactive results) require:

  • Standardized assays : Use CLSI/MIC protocols for consistent microbial strain selection and growth conditions.
  • Structure-activity relationship (SAR) : Systematic modification of substituents (e.g., Cl vs. CF₃) to isolate contributing factors.
  • Metabolic stability tests : Assess compound degradation in liver microsomes (e.g., CYP450 isoforms) to rule out false negatives .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Answer : Common issues include:

  • Disorder in thiophene rings : Resolved via TWINABS for twinned crystals or SHELXL constraints.
  • Hydrogen bonding ambiguity : Neutron diffraction or Hirshfeld surface analysis to confirm O–H⋯O/S interactions .
    • Table 3 : Crystallographic Data (Hypothetical)
ParameterValue
Space groupP2₁/c
Unit cell (Å, °)a=8.21, β=95.3
R-factor0.042

Q. How do solvent effects influence the compound’s reactivity in substitution reactions?

  • Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions (e.g., Cl substitution with amines), while protic solvents (MeOH) favor proton transfer mechanisms. Solvent parameters (Kamlet-Taft) correlate with reaction rates (e.g., β-value >0.5 enhances nucleophilicity) .

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